Maptam

Overview

Description

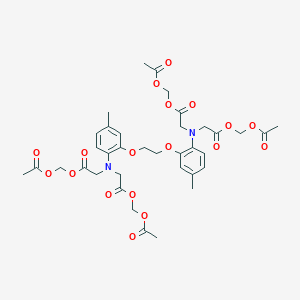

Maptam is an intracellular Ca2+ chelator . This compound itself does not bind calcium, but once inside the cell is converted into its derivative Dimethyl-BAPTA by cytoplasmic esterases .

Molecular Structure Analysis

This compound has a molecular formula of C36H44N2O18 . Its molecular weight is 792.74 . The structure of this compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .

Scientific Research Applications

Histamine Release and MAP (Methamphetamine) : A study explored the effects of methamphetamine (MAP) on histamine (HA) release in rat brains, finding that MAP significantly increases HA release, which may affect intrinsic biological rhythms (Ito et al., 1997).

Cardiovascular Effects of Ketamine : Research on the impact of ketamine on cardiovascular responses in rats focused on the N-methyl-D-aspartate (NMDA) receptor in the nucleus tractus solitarius (NTS), indicating that ketamine might attenuate cardiovascular responses such as baroreflex by interacting with the NMDA receptor (Ogawa et al., 1993).

Ketamine and Bladder Fibrosis : A study examined the molecular mechanism of ketamine-induced bladder fibrosis, finding that metadherin (MTDH) can regulate epithelial-mesenchymal transition (EMT) through the P38 MAPK pathway, influencing the process of bladder fibrosis (Zhu et al., 2022).

Orally Inhaled MAP0004 for Migraine Treatment : A study on the efficacy of MAP0004, an orally inhaled dihydroergotamine, for acute treatment of migraine, found it effective in treating migraine irrespective of the time of treatment, even more than 8 hours after onset of migraine pain (Tepper et al., 2011).

Mechanism of Action

Target of Action

Maptam is primarily an intracellular Ca^2+ chelator . This means that it binds to calcium ions within the cell, effectively reducing the concentration of free calcium ions. Calcium ions play a crucial role in various cellular processes, including signal transduction, muscle contraction, and neurotransmitter release. By chelating these ions, this compound can influence these processes.

Mode of Action

Instead, once inside the cell, it is converted into its derivative, Dimethyl-BAPTA, by cytoplasmic esterases . This compound then binds to calcium ions, thereby inhibiting the normal signaling pathways . This inhibition can lead to a decrease in cellular proliferation, promoting apoptosis in pathological cells such as those found in tumors .

Pharmacokinetics

Given that this compound is a cell-permeable compound , it is likely to be well-absorbed.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on its role as a calcium chelator. By binding to calcium ions, this compound can disrupt normal cellular processes that depend on calcium signaling. This can lead to a decrease in cellular proliferation and an increase in apoptosis, particularly in pathological cells such as those found in tumors .

properties

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]-4-methylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N2O18/c1-23-7-9-29(37(15-33(43)53-19-49-25(3)39)16-34(44)54-20-50-26(4)40)31(13-23)47-11-12-48-32-14-24(2)8-10-30(32)38(17-35(45)55-21-51-27(5)41)18-36(46)56-22-52-28(6)42/h7-10,13-14H,11-12,15-22H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOJVQZWOLQUDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147504-94-7 | |

| Record name | 1,2-Bis(2-amino-5-methylphenoxy)ethane-N,N,N',N'-tetraacetic acid tetrakis(acetoxymethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

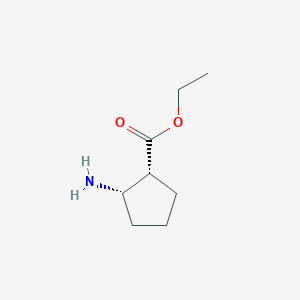

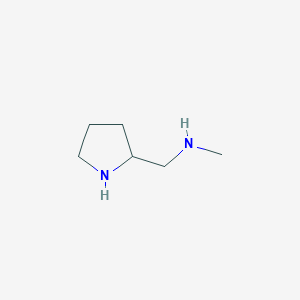

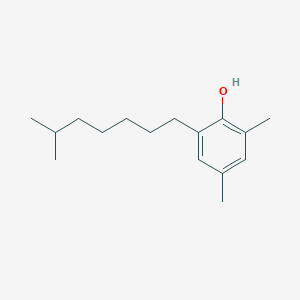

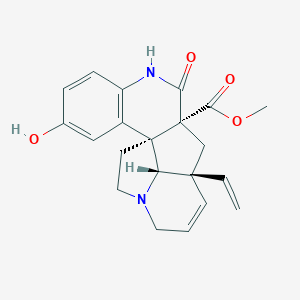

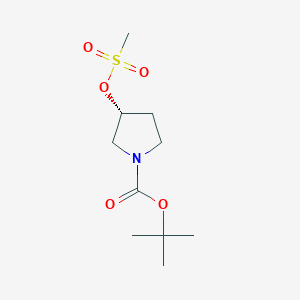

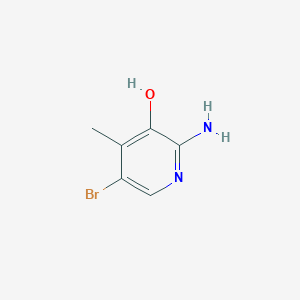

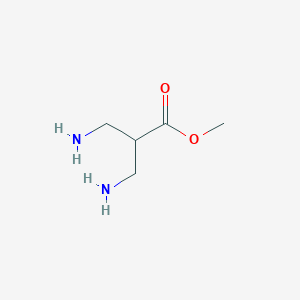

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B171150.png)

![(6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B171153.png)

![2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B171161.png)

![2,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B171164.png)